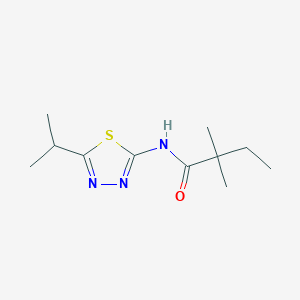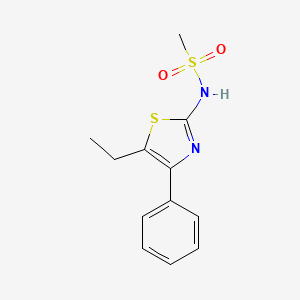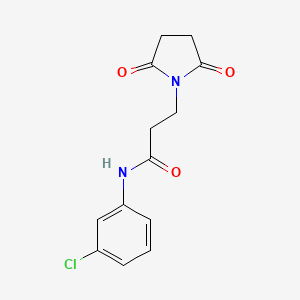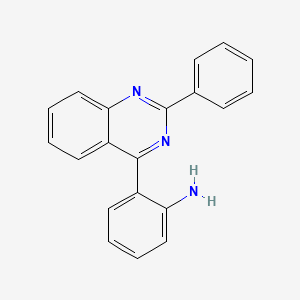
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide, commonly known as Isopropylphenidate (IPP), is a synthetic stimulant drug that belongs to the phenidate class. It is structurally similar to methylphenidate, a well-known medication used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. IPP is a potent psychostimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects.
Mechanism of Action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It increases the levels of these neurotransmitters in the brain, resulting in increased arousal, attention, and motivation. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide also binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons, and increasing the extracellular concentration of dopamine in the brain.
Biochemical and Physiological Effects:
The effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide on the body include increased heart rate, blood pressure, and body temperature. It also causes a release of glucose from the liver, leading to increased energy levels. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can also cause vasoconstriction, leading to decreased blood flow to certain organs, including the heart and kidneys. Long-term use of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can result in tolerance, dependence, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has advantages for laboratory experiments due to its potent psychostimulant effects and structural similarity to methylphenidate. However, its potential for abuse and dependence make it a challenging compound to work with. Careful consideration must be given to the dosage and administration of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide in laboratory experiments.
Future Directions
Future research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide should focus on its potential therapeutic applications, including its use in the treatment of ADHD, depression, and other psychiatric disorders. Studies should also investigate the long-term effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide use, including its potential for tolerance, dependence, and withdrawal symptoms. In addition, research should explore the effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide on different neurotransmitter systems, including serotonin and glutamate.
Synthesis Methods
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can be synthesized using various methods, including the reaction of 2,2-dimethylbutyryl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The reaction yields N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide as a white crystalline powder with a melting point of 98-100°C.
Scientific Research Applications
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has been studied for its potential therapeutic applications in the treatment of ADHD, depression, and other psychiatric disorders. It has also been investigated for its cognitive-enhancing effects, including improved memory and attention. In addition, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has been used in research to study the effects of psychostimulants on dopamine and norepinephrine neurotransmission.
properties
IUPAC Name |
2,2-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-6-11(4,5)9(15)12-10-14-13-8(16-10)7(2)3/h7H,6H2,1-5H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGOMVJRMYTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)

![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
